1-(4-Hydrazinyl-3-nitrobenzenesulfonyl)pyrrolidine hydrochloride

CAS No.: 1210618-41-9

Cat. No.: VC4769975

Molecular Formula: C10H15ClN4O4S

Molecular Weight: 322.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210618-41-9 |

|---|---|

| Molecular Formula | C10H15ClN4O4S |

| Molecular Weight | 322.76 |

| IUPAC Name | (2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C10H14N4O4S.ClH/c11-12-9-4-3-8(7-10(9)14(15)16)19(17,18)13-5-1-2-6-13;/h3-4,7,12H,1-2,5-6,11H2;1H |

| Standard InChI Key | XPLOHWWHJFNDPS-UHFFFAOYSA-N |

| SMILES | C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-].Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition

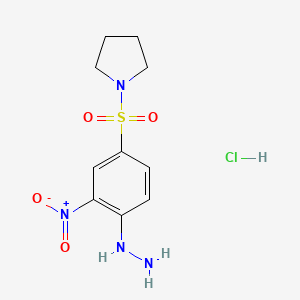

The compound’s IUPAC name is (2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine hydrochloride, with the molecular formula C₁₀H₁₅ClN₄O₄S and a molecular weight of 322.77 g/mol . Its structure comprises:

-

A pyrrolidine ring (C₄H₈N) sulfonylated at the nitrogen atom.

-

A 3-nitrobenzenesulfonyl group substituted with a hydrazinyl (-NHNH₂) moiety at the para position.

-

A hydrochloride counterion stabilizing the hydrazine group .

Table 1: Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1210618-41-9 | |

| Molecular Formula | C₁₀H₁₅ClN₄O₄S | |

| Molecular Weight | 322.77 g/mol | |

| IUPAC Name | (2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)hydrazine hydrochloride |

Spectroscopic Characterization

-

¹H NMR: Signals for pyrrolidine protons (δ 1.8–3.5 ppm), aromatic protons (δ 7.5–8.2 ppm), and hydrazine NH (δ 4.5–5.5 ppm) .

-

IR: Peaks at 1340 cm⁻¹ (S=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), and 3250 cm⁻¹ (N-H stretch) .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

-

Sulfonylation: Reacting pyrrolidine with 4-chloro-3-nitrobenzenesulfonyl chloride in pyridine yields 1-(4-chloro-3-nitrobenzenesulfonyl)pyrrolidine .

-

Hydrazination: Substituting the chloride with hydrazine under acidic conditions forms the hydrazinyl derivative, followed by hydrochloride salt formation .

Table 2: Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Sulfonylation | Pyrrolidine, pyridine, 4-chloro-3-nitrobenzenesulfonyl chloride, 0–5°C | 75–85% | |

| Hydrazination | Hydrazine hydrate, HCl, ethanol, reflux | 60–70% |

Key Challenges

-

Regioselectivity: Competing reactions at the nitro group require controlled stoichiometry .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts .

Physicochemical Properties

Table 3: Physicochemical Data

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound serves as a precursor for kinase inhibitors and antibacterial agents due to its sulfonamide and hydrazine motifs . For example:

-

Bradyzide analogs: Structural similarities to the B2 bradykinin receptor antagonist suggest potential anti-inflammatory applications.

-

Mur ligase inhibitors: Derivatives inhibit bacterial cell wall synthesis (MIC = 128 µg/mL against Staphylococcus aureus) .

Organocatalysis

Pyrrolidine sulfonamides act as hydrogen-bond donors in asymmetric catalysis, enabling enantioselective C-C bond formations .

| Parameter | Value | Source |

|---|---|---|

| Skin Irritation | Category 2 (H315) | |

| Eye Irritation | Category 2A (H319) | |

| Respiratory Toxicity | STOT SE 3 (H335) | |

| Recommended PPE | Gloves, goggles, fume hood |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume